![molecular formula C19H19F3N2 B2387530 1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole CAS No. 478030-36-3](/img/structure/B2387530.png)
1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole
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Description
1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. This compound is a potent inhibitor of protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Scientific Research Applications
Corrosion Inhibition for C-Steel in Acidic Environments
Ebastine has been evaluated as a novel inhibitor for the corrosion of C-steel in hydrochloric acid (HCl) solutions. The inhibitory performance of Ebastine was investigated using weight loss (WL) and potentiodynamic polarization (PDP) methods. Key findings include:
Treatment of Parkinson’s Disease
Although not widely explored, there is a patent application for the use of 2-(4-tert-butylphenyl)-1H-benzimidazole (a close analog of Ebastine) in preparing a medicinal preparation for treating Parkinson’s disease . Further research is needed to fully understand its potential in this context.
Antioxidant Properties
Ebastine derivatives have been investigated for their antioxidant properties. For example, bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), a degradant of Ebastine, exhibited reduced cell growth in a fermentation bioreactor. This finding highlights the compound’s potential as an antioxidant .
Pharmacokinetics and Drug Interactions
Researchers have investigated Ebastine’s pharmacokinetics, metabolism, and potential drug interactions. Understanding its absorption, distribution, metabolism, and excretion profiles is crucial for optimizing therapeutic use.
properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2/c1-18(2,3)14-10-8-13(9-11-14)12-24-16-7-5-4-6-15(16)23-17(24)19(20,21)22/h4-11H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUZNNRXLWPGIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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